An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxy-1,5-naphthyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its unique arrangement of two fused pyridine rings imparts a distinct electronic and steric profile, making it an attractive framework for the design of therapeutic agents targeting a diverse range of biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2] The subject of this guide, 2-Chloro-6-methoxy-1,5-naphthyridine, is a key intermediate in the synthesis of more complex molecules within this class.[3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing crucial parameters such as solubility, membrane permeability, and metabolic stability.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-6-methoxy-1,5-naphthyridine. In the absence of extensive experimentally determined data for this specific molecule, this guide synthesizes information from established principles of organic and medicinal chemistry, data from analogous structures, and validated protocols for experimental determination.
Molecular Structure and Key Physicochemical Descriptors
A foundational understanding of a molecule's behavior begins with its structure and the resulting physicochemical properties. For 2-Chloro-6-methoxy-1,5-naphthyridine, these descriptors are critical for predicting its behavior in various chemical and biological environments.
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₉H₇ClN₂O | - |
| Molecular Weight | 194.62 g/mol | - |
| XlogP | 2.4 | Predicted[4] |
| Topological Polar Surface Area (TPSA) | 38.6 Ų | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
Note: The values in this table are computationally predicted and should be confirmed by experimental analysis.
The predicted XlogP of 2.4 suggests a moderate level of lipophilicity, which is often a desirable trait in drug candidates, as it can facilitate membrane permeation. The topological polar surface area (TPSA) is a useful parameter for predicting drug transport properties, and a value of 38.6 Ų is generally associated with good cell permeability. The absence of hydrogen bond donors and the presence of three acceptors will influence its solubility and interactions with biological targets.
Synthesis and Reactivity: A Strategic Overview
The synthesis of 2-Chloro-6-methoxy-1,5-naphthyridine can be approached through several established routes for constructing the 1,5-naphthyridine core. A common and versatile method is the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a substituted malonic ester, followed by thermal cyclization.[2]
A plausible synthetic route to the parent 2-hydroxy-6-methoxy-1,5-naphthyridine could start from 3-amino-6-methoxypyridine. Subsequent chlorination of the hydroxyl group would then yield the target compound, 2-Chloro-6-methoxy-1,5-naphthyridine. The chlorination of 1,5-naphthyridin-2(1H)-ones is a known transformation and can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1]
Caption: A plausible synthetic workflow for 2-Chloro-6-methoxy-1,5-naphthyridine.
The reactivity of 2-Chloro-6-methoxy-1,5-naphthyridine is dominated by the electron-deficient nature of the naphthyridine ring system and the presence of a good leaving group (chloride) at the 2-position. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] The electron-withdrawing effect of the ring nitrogens activates the C2 position towards attack by nucleophiles.[6] This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of functional groups at this position.
Common nucleophiles that can displace the chloride include amines, alcohols, and thiols, providing access to a diverse library of 2-substituted-6-methoxy-1,5-naphthyridine derivatives. The reaction conditions for these substitutions are typically mild, often proceeding at elevated temperatures in the presence of a base.[7]
Experimental Determination of Physicochemical Properties: Protocols and Rationale
Aqueous Solubility
Aqueous solubility is a critical determinant of a compound's absorption and distribution in vivo. The following protocol outlines a standard method for its determination.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
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Preparation of Saturated Solution: Add an excess amount of 2-Chloro-6-methoxy-1,5-naphthyridine to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Rationale: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination as it measures the solubility of a compound at equilibrium, providing a true representation of its intrinsic solubility.
Acid Dissociation Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and binding to biological targets. As a nitrogen-containing heterocycle, 2-Chloro-6-methoxy-1,5-naphthyridine is expected to have a basic pKa associated with the protonation of one of the ring nitrogens.
Experimental Protocol: pKa Determination by UV-Metric Titration
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Solution Preparation: Prepare a stock solution of 2-Chloro-6-methoxy-1,5-naphthyridine in a suitable solvent (e.g., methanol or DMSO) and then dilute it in a series of aqueous buffers covering a wide pH range.
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UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the compound in each buffer solution.
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Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients against the pH of the buffer.
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pKa Calculation: The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.
Rationale: UV-metric titration is a robust and widely used method for pKa determination. It relies on the change in the electronic structure of the molecule upon protonation or deprotonation, which leads to a measurable change in its UV-Vis spectrum.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: LogP Determination by Reverse-Phase HPLC
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Calibration: Create a calibration curve by injecting a series of standard compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18) and recording their retention times.
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Sample Analysis: Inject a solution of 2-Chloro-6-methoxy-1,5-naphthyridine onto the same HPLC column under identical conditions.
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Retention Time Measurement: Determine the retention time of the target compound.
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LogP Calculation: Calculate the LogP of 2-Chloro-6-methoxy-1,5-naphthyridine by interpolating its retention time on the calibration curve.
Rationale: The reverse-phase HPLC method is a high-throughput and reliable technique for estimating LogP. It is based on the principle that the retention of a compound on a nonpolar stationary phase is proportional to its lipophilicity.
Spectroscopic and Analytical Characterization
The structural elucidation and confirmation of 2-Chloro-6-methoxy-1,5-naphthyridine rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and methoxy substituents and the ring nitrogens. For comparison, the ¹H NMR spectrum of the related compound, 2-chloro-6-methoxypyridine, shows aromatic signals in the range of 6.65-7.50 ppm and a methoxy signal at 3.93 ppm in CDCl₃.[8]
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbons in the naphthyridine ring will be influenced by the electronegativity of the nitrogen atoms and the substituents. Aromatic carbons typically appear in the range of 110-160 ppm.[9] The methoxy carbon is expected to resonate around 55-60 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 2-Chloro-6-methoxy-1,5-naphthyridine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of the methoxy and chloro groups.
Conclusion: A Versatile Intermediate with Favorable Predicted Properties
2-Chloro-6-methoxy-1,5-naphthyridine is a valuable synthetic intermediate with predicted physicochemical properties that are favorable for its application in drug discovery. Its moderate lipophilicity and polar surface area suggest the potential for good membrane permeability. The reactivity of the 2-chloro substituent via nucleophilic aromatic substitution provides a versatile handle for the synthesis of a diverse range of derivatives. While experimental data for this specific compound is limited, the established protocols and principles outlined in this guide provide a robust framework for its characterization and utilization in the development of novel therapeutic agents based on the 1,5-naphthyridine scaffold.
References
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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